tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate is a chemical compound with the molecular formula C15H28N2O2. It is known for its unique spirocyclic structure, which consists of a spiro[3.5]nonane core with an aminomethyl group and a tert-butyl carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with an amine, followed by the introduction of the tert-butyl carbamate group. One common synthetic route involves the following steps:
Formation of the spirocyclic ketone: This can be achieved through a cyclization reaction of a suitable precursor.
Aminomethylation: The spirocyclic ketone is then reacted with formaldehyde and an amine to introduce the aminomethyl group.
Carbamate formation: Finally, the aminomethyl spirocyclic compound is treated with tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Amines and alcohols.
Substitution: Various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2-hydroxyspiro[3.5]nonan-7-yl)carbamate
- tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate
- tert-Butyl (7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate
Uniqueness
tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both an aminomethyl group and a tert-butyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C15H28N2O2 |
---|---|
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-8-15(9-12)6-4-11(10-16)5-7-15/h11-12H,4-10,16H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
QSUKGBWHZKYXBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCC(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.